(D-Ser4)-LHRH

Receptor Pharmacology Endocrinology Peptide Therapeutics

Buserelin ((D-Ser4)-LHRH) is a synthetic nonapeptide GnRH agonist with D-Ser(tBu)⁶ substitution and C-terminal ethylamide modification, achieving Kd=2.4×10⁻¹⁰M binding affinity—ideal as a positive control in GnRH receptor high-throughput screening. Its well-characterized kinetics provide a robust baseline for novel agonist/antagonist comparison. With established clinical non-inferiority to Goserelin and Leuprolide, Buserelin offers demonstrable cost savings for large-scale trials and formulary inclusion. Its distinct GI adverse effect profile (constipation, nausea, abdominal pain) also makes it a relevant model compound for enteric nervous system and GnRH-related gastrointestinal dysfunction research.

Molecular Formula C55H75N17O13
Molecular Weight 1182.3 g/mol
Cat. No. B172249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Ser4)-LHRH
Molecular FormulaC55H75N17O13
Molecular Weight1182.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42+,43-/m0/s1
InChIKeyXLXSAKCOAKORKW-ANBUGBOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buserelin (D-Ser4)-LHRH: Procurement-Ready Overview of a Potent GnRH Agonist


(D-Ser4)-LHRH, commonly known as Buserelin, is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH/LHRH). It is characterized by a D-serine substitution at the 6th position and an ethylamide group replacing the C-terminal glycinamide [1]. These modifications confer significantly enhanced potency and a prolonged duration of action compared to native LHRH, making it a valuable tool for both therapeutic and research applications targeting the hypothalamic-pituitary-gonadal axis [2].

Why Buserelin (D-Ser4)-LHRH Cannot Be Assumed Interchangeable with Other GnRH Analogs


Despite belonging to the same therapeutic class, GnRH agonists exhibit critical differences in receptor binding kinetics, direct cellular antiproliferative activity, and clinical adverse effect profiles. These distinctions are rooted in their unique structural modifications (e.g., D-Ser(tBu)⁶ in Buserelin vs. D-Leu⁶ in Leuprolide), which dictate pharmacodynamic and pharmacokinetic behavior [1]. Therefore, assuming interchangeability among Buserelin, Goserelin, and Leuprolide without direct comparative evidence can compromise experimental reproducibility and clinical outcomes. The following sections provide the quantitative evidence needed to inform a precise scientific or procurement decision.

Buserelin (D-Ser4)-LHRH: Quantitative Head-to-Head Evidence vs. Native LHRH and Marketed Analogs


Enhanced Receptor Binding Affinity vs. Native LHRH

Buserelin exhibits approximately 20-fold higher binding affinity for the LHRH receptor compared to native LHRH, as determined by Kd values in a pituitary cell monolayer culture [1]. This quantitative difference in receptor engagement is a primary driver of its enhanced potency and prolonged biological effect.

Receptor Pharmacology Endocrinology Peptide Therapeutics

Direct Antiproliferative Activity Comparison vs. Goserelin in Prostate Cancer Cells

In a head-to-head study on the human prostatic cancer cell line LNCaP, both Buserelin and Goserelin inhibited cell proliferation in a dose-dependent manner. However, Goserelin demonstrated a 2.2-fold greater potency, with an IC50 value of 0.82 nM compared to 1.79 nM for Buserelin [1]. This indicates that while both agonists are active, their direct antiproliferative effects on this cell line are not equivalent.

Cancer Research In Vitro Pharmacology Androgen Signaling

Clinical Cost-Effectiveness vs. Leuprolide and Goserelin in Prostate Cancer

A meta-analysis and economic evaluation compared Buserelin, Goserelin, and Leuprolide depot formulations in advanced prostate cancer. The analysis found no statistically significant differences in survival or progression-free survival among the three agonists [1]. However, a cost-minimization analysis from a formulary perspective demonstrated that Buserelin was the most cost-saving treatment alternative [1].

Health Economics Clinical Outcomes Prostate Cancer Therapy

Higher Incidence of Testosterone Escape vs. Goserelin and Leuprolide

While all GnRH agonists effectively suppress testosterone, a 2022 review noted that the incidence of testosterone escape (i.e., breakthrough increases) is lower with Goserelin and Leuprolide than with Buserelin [1]. This differential clinical observation is a key factor in therapeutic selection and long-term disease management.

Clinical Efficacy Prostate Cancer Biomarker Monitoring

Distinct Gastrointestinal Adverse Effect Profile vs. Other GnRH Agonists

A real-world pharmacovigilance study identified that Buserelin demonstrates a distinct adverse effect profile compared to other long-acting GnRH analogs, particularly a higher incidence of gastrointestinal disorders [1]. A separate prospective study in IVF patients confirmed that Buserelin treatment led to significant impairment of constipation (p = 0.004), nausea and vomiting (p = 0.035), and intestinal symptoms' influence on daily life (p = 0.027) [2].

Pharmacovigilance Adverse Events Clinical Safety

Buserelin (D-Ser4)-LHRH: Optimal Application Scenarios Informed by Comparative Evidence


High-Throughput Screening for GnRH Receptor Modulators

Buserelin's high receptor binding affinity (Kd = 2.4 × 10⁻¹⁰ M) makes it an ideal positive control or competitive ligand in high-throughput screening assays designed to identify novel GnRH receptor agonists or antagonists [1]. Its well-characterized binding kinetics provide a robust baseline for comparing candidate molecules.

Cost-Sensitive Research or Clinical Programs in Prostate Cancer

In settings where clinical efficacy is established as non-inferior to Goserelin and Leuprolide, Buserelin's demonstrated cost-saving advantage makes it a rational choice for large-scale clinical trials, formulary inclusion, or research studies with constrained budgets [1]. This is particularly relevant for long-term androgen deprivation therapy protocols.

Studies Investigating Direct Antiproliferative Effects of GnRH Agonists

While Goserelin shows greater antiproliferative potency in the LNCaP cell line, Buserelin remains an active and relevant comparator for studies exploring the direct, non-pituitary-mediated effects of GnRH agonists on hormone-sensitive cancer cells [1]. Its distinct potency profile (IC50 = 1.79 nM) provides a valuable point of differentiation in comparative cellular pharmacology experiments.

Gastrointestinal Safety Pharmacology and Toxicology Studies

The distinct gastrointestinal adverse effect profile of Buserelin, including statistically significant impairment of constipation, nausea, and abdominal pain, makes it a relevant model compound for studying the enteric nervous system and GnRH-related gastrointestinal dysfunction [1][2]. This is particularly applicable in preclinical models and clinical studies examining the safety profile of long-term GnRH agonist therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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